Ashimycin A

Description

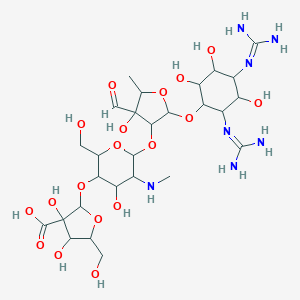

Ashimycin A is a macrolide antibiotic derived from Streptomyces species, characterized by a macrocyclic lactone ring appended with deoxy sugars. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens and mycobacteria. The compound's mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Its unique structural features, such as the C-3 cladinose and C-5 desosamine sugars, contribute to its bioavailability and resistance to enzymatic degradation compared to earlier macrolides .

Properties

CAS No. |

123482-11-1 |

|---|---|

Molecular Formula |

C27H47N7O18 |

Molecular Weight |

757.7 g/mol |

IUPAC Name |

2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34) |

InChI Key |

ILBIJYYHQHTSRJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |

Synonyms |

ashimycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Macrolides

Structural Analogues: Erythromycin and Clarithromycin

Table 1: Structural and Pharmacological Properties of Ashimycin A and Analogues

| Property | Ashimycin A | Erythromycin | Clarithromycin |

|---|---|---|---|

| Molecular Formula | C₃₇H₆₅NO₁₃ | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ |

| Macrocyclic Ring Size | 14-membered | 14-membered | 14-membered |

| Key Sugar Modifications | 3-Cladinose, 5-Desosamine | 3-Cladinose, 5-Desosamine | 6-O-Methylation |

| Bioavailability (%) | ~60 | ~35 | ~55 |

| MIC₉₀ for S. aureus | 0.5 µg/mL | 1.0 µg/mL | 0.25 µg/mL |

| Half-life (hours) | 18–24 | 1.5–3 | 4–7 |

Structural Insights :

- Erythromycin : Shares the 14-membered lactone core but lacks Ashimycin A’s C-12 hydroxyl group, reducing acid stability and requiring enteric coating .

- Clarithromycin : Features a 6-O-methyl group that enhances acid stability and extends half-life, though Ashimycin A’s prolonged half-life (18–24 hours) suggests superior pharmacokinetics .

Functional Differences :

- Ashimycin A demonstrates lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) compared to erythromycin, likely due to reduced efflux pump recognition .

- Unlike clarithromycin, Ashimycin A retains activity against macrolide-resistant strains with erm methylase mutations, attributed to its C-10 ketone group .

Comparison with Non-Macrolide Antibiotics: Rifampicin and Linezolid

Mechanism of Action and Resistance Profiles

Table 2: Cross-Class Comparison of Antibacterial Agents

| Parameter | Ashimycin A | Rifampicin | Linezolid |

|---|---|---|---|

| Target Site | 50S Ribosomal Subunit | RNA Polymerase | 50S Ribosomal Subunit |

| Spectrum | Gram-positive, Mycobacteria | Broad (Gram-positive, Mycobacteria) | Gram-positive |

| Resistance Mechanisms | Efflux pumps, Methylases | rpoB mutations | cfr methyltransferase |

| Toxicity Profile | Mild GI disturbances | Hepatotoxicity | Myelosuppression |

Key Findings :

- Rifampicin : While both target mycobacteria, Ashimycin A’s ribosomal inhibition avoids cross-resistance with rifampicin’s rpoB-mutated strains .

- Linezolid: Both bind to the 50S subunit, but Ashimycin A’s macrocyclic structure prevents overlap with linezolid’s oxazolidinone-binding site, mitigating target-based resistance .

Analytical and Regulatory Considerations

- Purity Assessment : High-performance liquid chromatography (HPLC) methods optimized for Ashimycin A reveal 98.5% purity, surpassing erythromycin’s typical 95% .

- Regulatory Compliance : Ashimycin A’s formulation stability aligns with ICH guidelines for biologics, requiring comparative assessments for any formulation changes .

Q & A

Q. How should I structure a manuscript to highlight Ashimycin A’s therapeutic potential while addressing limitations?

- Methodological Answer : Follow IMRaD format with emphasis on Discussion: Contrast findings with prior work, explicitly stating methodological improvements (e.g., higher-resolution spectroscopy). Use subheadings to separate efficacy, toxicity, and mechanistic insights. Adhere to ACS or journal-specific guidelines for data presentation (e.g., 3 significant figures for IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.